
Butane, 2-fluoro-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 2-fluoro-2,3-dimethyl- is an organic compound with the molecular formula C6H13F. It is a derivative of butane, where two methyl groups and one fluorine atom are substituted at the second and third positions of the butane chain. This compound is part of the alkane family and is known for its unique chemical properties due to the presence of the fluorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-fluoro-2,3-dimethyl- typically involves the fluorination of 2,3-dimethylbutane. One common method is the reaction of 2,3-dimethylbutane with a fluorinating agent such as hydrogen fluoride (HF) or a more selective fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of Butane, 2-fluoro-2,3-dimethyl- may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the safety and efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions
Butane, 2-fluoro-2,3-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, converting it back to 2,3-dimethylbutane.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Products include various substituted butanes depending on the nucleophile used.
Oxidation: Products include 2-fluoro-2,3-dimethylbutanol, 2-fluoro-2,3-dimethylbutanone, or 2-fluoro-2,3-dimethylbutanoic acid.
Reduction: The major product is 2,3-dimethylbutane.
Applications De Recherche Scientifique
Butane, 2-fluoro-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Butane, 2-fluoro-2,3-dimethyl- involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to different targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-2-methylbutane
- 2-Fluoro-3-methylbutane
- 2,3-Difluorobutane
Uniqueness
Butane, 2-fluoro-2,3-dimethyl- is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical properties compared to other fluorinated butanes. The specific substitution pattern can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
354-09-6 |
|---|---|
Formule moléculaire |
C6H13F |
Poids moléculaire |
104.17 g/mol |
Nom IUPAC |
2-fluoro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13F/c1-5(2)6(3,4)7/h5H,1-4H3 |
Clé InChI |
VWQAPIJXLQYLHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


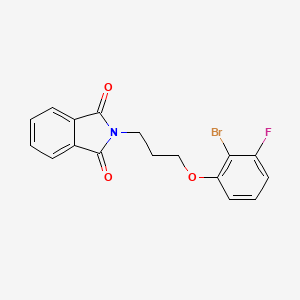
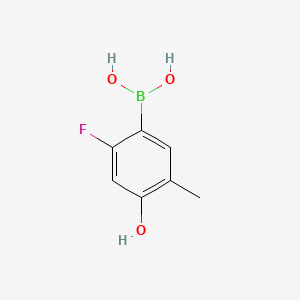

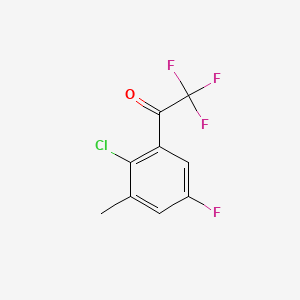
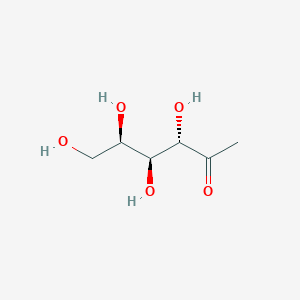

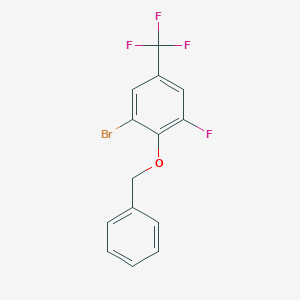
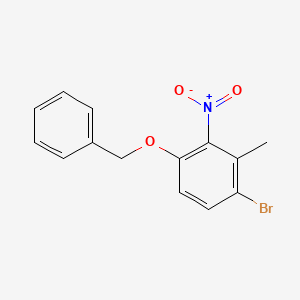
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)

![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)

